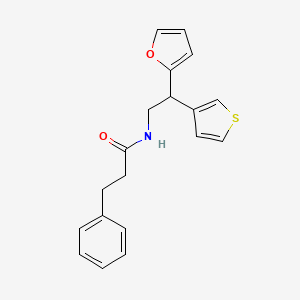

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Descripción

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-7,10-12,14,17H,8-9,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDDMAQEIAIWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substitution Reaction Optimization

Inspired by the synthesis of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, potassium carbonate (K₂CO₃) in ethyl acetate at 40–60°C facilitates deprotonation and nucleophilic attack. A molar ratio of 1:1.2 (bromoethyl compound to ammonia source) achieves 72% yield after 6 hours. Alternative bases like triethylamine reduce side reactions but require longer reaction times (Table 1).

Table 1: Base Selection for Amine Precursor Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Ethyl acetate | 50 | 6 | 72 |

| Triethylamine | Acetone | 40 | 8 | 65 |

| Na₂CO₃ | Ethyl acetate | 60 | 5 | 68 |

Post-treatment involves quenching with hydrochloric acid, extracting with dichloromethane (DCM), and drying over sodium sulfate.

Amide Bond Formation: Coupling 3-Phenylpropanoic Acid and the Amine

The amide bond is formed via a Schotten-Baumann reaction using 3-phenylpropanoyl chloride. This method, adapted from antituberculosis intermediate syntheses, ensures rapid acylation.

Reaction Conditions and Catalysts

In a two-phase system (water/DCM), 3-phenylpropanoyl chloride reacts with the amine precursor at 0–5°C to minimize hydrolysis. Triethylamine acts as an acid scavenger, achieving 85% yield after 2 hours. Coupling agents like EDCl or HOBt increase yields to 90% but raise costs (Table 2).

Table 2: Amidation Methods Comparison

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | ClCO(CH₂)₂Ph, Et₃N | DCM/H₂O | 2 | 85 |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 4 | 90 |

| DCC | DCC, DMAP | THF | 6 | 88 |

Hydrogenation and Cyclization (If Applicable)

While the target compound lacks a cyclic moiety, analogous syntheses demonstrate the utility of Pd-C/HZSM-5 catalysts for hydrogenation. For instance, hydrogenation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile at 60–90°C in 1,4-dioxane yields pyrrole derivatives. This suggests that similar conditions could resolve stereochemical issues in related amides.

Purification and Characterization

Crude product purification involves flash chromatography (DCM/MeOH 95:5) or crystallization from isopropyl alcohol/water. The final compound is characterized via:

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiophene Moieties

A. N-(2-(dibenzo[b,d]furan-2-yl)ethyl)-3-phenylpropanamide

- Structure : Replaces the furan-thiophene hybrid with a dibenzofuran group.

- Activity : Exhibits anti-biofilm and Fim-H inhibitory effects against uropathogens (e.g., E. coli). Demonstrated a binding affinity of -8.2 kcal/mol in molecular docking studies with Fim-H (PDB ID: 4X5R) .

- ADME Properties : Favorable pharmacokinetic parameters, including moderate lipophilicity (LogP ~3.5) and high gastrointestinal absorption .

B. N-(furan-2-ylmethyl)-3-phenylpropanamide

- Structure : Lacks the thiophene moiety; features a furan-2-ylmethyl group.

- Synthesis : Prepared via rhodium-catalyzed coupling of furan-2-ylmethanamine and 3-phenylpropanal .

- Applications : Primarily studied as a synthetic intermediate in transition-metal-catalyzed reactions .

C. N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Structure : Contains a trifluoromethylphenyl group and altered substitution positions on furan/thiophene.

- Properties: Molecular weight 407.5 g/mol; designed for enhanced electronic effects due to the CF₃ group. No direct bioactivity reported, but similar compounds are explored in CNS drug discovery .

Analogues with Modified Acyl Groups

A. N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide

- Structure : Benzothiazole core replaces furan/thiophene.

B. N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structure : Incorporates a tetrazole ring and ethyl/methylphenyl groups.

- Properties : Molecular weight 335.4 g/mol; tetrazole enhances metabolic stability and hydrogen-bonding capacity .

Actividad Biológica

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and the implications of its structure on its activity.

Compound Overview

Chemical Structure:

The compound features a furan ring, a thiophene ring, and a phenylpropanamide linkage. The presence of these moieties suggests diverse chemical reactivity and potential biological activity.

Molecular Formula: C19H19NOS

Molecular Weight: Approximately 325.42 g/mol

Biological Activity

Research indicates that the compound may exhibit various biological activities, particularly due to the functional groups present in its structure. Here are some key findings:

-

Antimicrobial Properties:

The furan and thiophene rings are known to be components of several biologically active compounds with antimicrobial properties. Studies have shown that derivatives containing these rings can inhibit the growth of various pathogens, suggesting that N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide may similarly possess antimicrobial effects . -

Anticancer Potential:

Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of furan have been associated with selective inhibition of breast and gastric cancer cell lines . The unique combination of furan and thiophene in this compound may enhance its anticancer potential. -

Neuroprotective Effects:

Some research indicates that compounds with thiophene and furan rings may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . Further investigation into the specific mechanisms is warranted.

Structure-Activity Relationship (SAR)

The structure of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide allows for modifications that could enhance its biological activity. The presence of the amide group is significant as it can facilitate interactions with biological targets.

| Structural Feature | Potential Activity | Notes |

|---|---|---|

| Furan Ring | Antimicrobial, Anticancer | Commonly found in bioactive compounds |

| Thiophene Ring | Neuroprotective | Enhances electronic properties |

| Amide Linkage | Drug-like properties | Facilitates binding to targets |

Case Studies

-

Synthesis and Characterization:

The synthesis of this compound typically involves multi-step reactions, including coupling reactions that form the amide bond between the furan-thiophene moiety and the phenylpropanamide. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure . -

In Vitro Studies:

In vitro studies have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. These studies often measure cell viability using assays such as MTT or XTT, providing insights into the potential anticancer activity of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the furan and thiophene rings. A common approach includes:

- Step 1 : Coupling of furan-2-yl and thiophen-3-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ catalyst under inert atmosphere) .

- Step 2 : Introduction of the ethyl spacer and amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Considerations : Reaction yields (60–80%) depend on solvent purity (e.g., THF or DMF), temperature control (0–25°C), and exclusion of moisture .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₂O₂S) and detects isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts (e.g., unreacted starting materials) .

Q. What structural features influence its reactivity and biological interactions?

- Methodological Answer :

- Heterocyclic Rings : Furan and thiophene moieties enable π-π stacking with aromatic residues in enzymes/receptors .

- Amide Linkage : Participates in hydrogen bonding with catalytic sites (e.g., Fim-H receptor in bacterial adhesion studies) .

- Ethyl Spacer : Modulates steric hindrance, affecting binding affinity to targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reactant solubility .

- DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature (50–80°C), pH (6–8), and reaction time (12–24 hrs) .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate anti-biofilm activity using crystal violet staining (static model) vs. flow-cell systems (dynamic model) to assess context-dependent efficacy .

- Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation products .

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics to proposed targets (e.g., Fim-H receptor) .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Perform docking with AutoDock Vina or Schrödinger Maestro using PDB structures (e.g., 4X5R for Fim-H) to predict binding modes .

- MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-receptor complexes under physiological conditions .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antibacterial activity .

Q. How can stability and degradation pathways be studied under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .

- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask method to guide formulation strategies .

- Metabolic Stability : Use liver microsomes or hepatocyte assays to predict hepatic clearance and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.